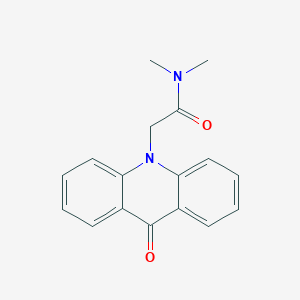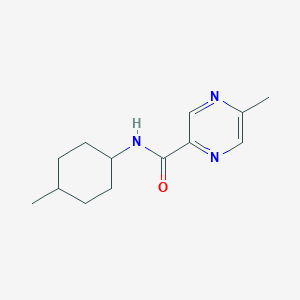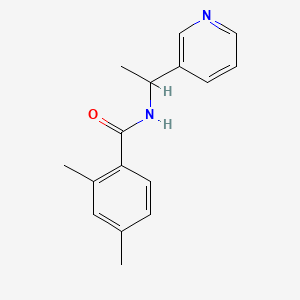
N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide, also known as DI-MPA, is a novel chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide has been shown to exhibit antitumor activity and has been identified as a potential lead compound for the development of new anticancer agents. In materials science, N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide has been used as a building block for the synthesis of novel metal-organic frameworks with potential applications in gas storage and separation. In catalysis, N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide has been shown to exhibit high catalytic activity in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide has been shown to inhibit the activity of histone deacetylases, which play a role in regulating gene expression and cell differentiation. It has also been shown to inhibit the activation of certain signaling pathways involved in cell proliferation and survival.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of tumor growth, and the modulation of immune system function. N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide has also been shown to exhibit anti-inflammatory activity and to have a protective effect on the liver.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide can be difficult to synthesize and may require specialized equipment and expertise. Additionally, the mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide, including:
1. Further investigation of its mechanism of action and identification of specific targets that mediate its effects.
2. Development of new synthetic methods to improve the yield and efficiency of N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide synthesis.
3. Exploration of its potential applications in other fields, such as energy storage and environmental remediation.
4. Investigation of its safety and toxicity profile in animal models and humans.
5. Screening of N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide derivatives for improved activity and selectivity.
Conclusion
In conclusion, N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide (N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide) is a novel chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and catalysis. Its mechanism of action is not fully understood, but it has been shown to exhibit antitumor activity, anti-inflammatory activity, and immune-modulating effects. N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesemethoden
N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide can be synthesized through a multistep process involving the reaction of 2,3-dihydro-1H-indene with 2-bromo-5-methylpyrazine, followed by the addition of an amine group to form the final product. This synthesis method has been optimized to produce high yields of N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide with high purity.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10-8-17-14(9-16-10)15(19)18-13-7-6-11-4-2-3-5-12(11)13/h2-5,8-9,13H,6-7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIZVSNMIIZYCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














